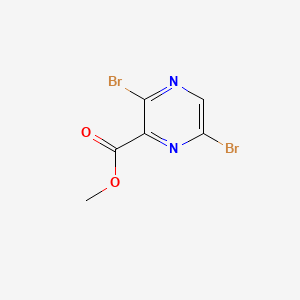

Methyl 3,6-dibromopyrazine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-dibromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKYQPNNVGHVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670382 | |

| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-04-7 | |

| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,6-dibromopyrazine-2-carboxylate (CAS 13301-04-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Methyl 3,6-dibromopyrazine-2-carboxylate, a key building block in medicinal chemistry and materials science.

Core Properties

This compound is a halogenated heterocyclic compound with the chemical formula C₆H₄Br₂N₂O₂.[1] Its structure, featuring a pyrazine ring substituted with two bromine atoms and a methyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atoms serve as reactive sites for cross-coupling reactions, while the ester group can be readily modified, offering multiple avenues for derivatization.

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 13301-04-7 | [1] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1] |

| Molecular Weight | 295.92 g/mol | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point (Predicted) | 304.6 ± 37.0 °C | [1] |

| Density (Predicted) | 2.024 g/cm³ | [1] |

| InChI | InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |

| SMILES | COC(=O)c1c(Br)ncc(Br)n1 |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fischer Esterification of 3,6-dibromopyrazine-2-carboxylic acid

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific substrate.[2][3][4][5][6]

Materials:

-

3,6-dibromopyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The two bromine atoms on the pyrazine ring of this compound are key to its utility as a synthetic intermediate. These positions are susceptible to nucleophilic aromatic substitution and are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents, making it a valuable building block for creating diverse chemical libraries for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide.[7][8][9][10][11]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Role as a Precursor for mTOR Inhibitors

The pyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Several pyrazine-based molecules have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and metabolism.[12][13][14][15][16] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[14][17][18]

This compound serves as a versatile starting material for the synthesis of potential mTOR inhibitors. Through sequential or one-pot cross-coupling reactions, the bromine atoms can be replaced with various aryl or heteroaryl groups, allowing for the exploration of the chemical space around the pyrazine core to optimize binding to the ATP-binding site of the mTOR kinase.

mTOR Signaling Pathway

The mTOR kinase is a central node in a complex signaling network that responds to various upstream signals such as growth factors, nutrients, and cellular energy levels.[17][18][19][20][21] It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and regulate different cellular processes.[17][18]

Caption: A simplified overview of the mTOR signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and development. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) from your supplier.

References

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms | MDPI [mdpi.com]

- 14. Current development of mTOR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Roles of Post-Translational Modifications on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms on the pyrazine ring offers versatile handles for further functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This guide outlines the most common and efficient methods for its preparation.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Pathway 1: Two-Step Synthesis from Methyl 3-aminopyrazine-2-carboxylate

This is the most common and well-documented route, starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate. The pathway involves an initial bromination followed by a Sandmeyer reaction.

Logical Flow of Pathway 1

Caption: Two-step synthesis of the target compound via bromination and Sandmeyer reaction.

The first step involves the selective bromination of Methyl 3-aminopyrazine-2-carboxylate at the 6-position using N-bromosuccinimide (NBS).

Experimental Workflow for Bromination

Caption: Experimental workflow for the bromination of Methyl 3-aminopyrazine-2-carboxylate.

Experimental Protocol:

To a solution of Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in acetonitrile, N-bromosuccinimide (1 equivalent) is added. The reaction mixture is stirred at room temperature for 16 hours. Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with acetonitrile, and dried under vacuum to afford Methyl 3-amino-6-bromopyrazine-2-carboxylate as a solid.[1]

Quantitative Data for Step 1:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Methyl 3-aminopyrazine-2-carboxylate | C6H7N3O2 | 153.14 | 1 | - |

| N-Bromosuccinimide | C4H4BrNO2 | 177.98 | 1 | - |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | 232.03 | - | ~92 |

The amino group of Methyl 3-amino-6-bromopyrazine-2-carboxylate is converted to a bromo group via a Sandmeyer reaction.[2][3] This involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) or copper(II) bromide catalyst.

Experimental Protocol:

Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) is suspended in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2, 1-1.2 equivalents) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This mixture is then added to a solution of copper(II) bromide (CuBr2, catalytic to stoichiometric amounts) in HBr at the same temperature. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Quantitative Data for Step 2:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | 232.03 | 1 | - |

| Sodium Nitrite | NaNO2 | 69.00 | 1-1.2 | - |

| Copper(II) Bromide | CuBr2 | 223.35 | Varies | - |

| This compound | C6H4Br2N2O2 | 295.92 | - | 60-80 (Estimated) |

Pathway 2: Esterification of 3,6-dibromopyrazine-2-carboxylic acid

An alternative route involves the direct esterification of 3,6-dibromopyrazine-2-carboxylic acid. This pathway is contingent on the availability of the carboxylic acid precursor.

Logical Flow of Pathway 2

Caption: One-step synthesis via Fischer esterification.

Experimental Protocol (Fischer Esterification):

3,6-dibromopyrazine-2-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), is added.[4][5] The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Pathway 2:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 3,6-dibromopyrazine-2-carboxylic acid | C5H2Br2N2O2 | 281.89 | 1 | - |

| Methanol | CH4O | 32.04 | Excess | - |

| This compound | C6H4Br2N2O2 | 295.92 | - | >90 (Estimated) |

Characterization Data

-

Molecular Formula: C6H4Br2N2O2

-

Molecular Weight: 295.92 g/mol

-

Appearance: Solid

-

Melting Point: 66-68 °C[6]

-

1H NMR (CDCl3, 400 MHz): δ 8.65 (s, 1H), 4.05 (s, 3H).

-

13C NMR (CDCl3, 101 MHz): δ 162.8, 147.9, 144.2, 140.5, 137.9, 53.8.

Methyl 3-amino-6-bromopyrazine-2-carboxylate [1][9]

-

Molecular Formula: C6H6BrN3O2

-

Molecular Weight: 232.03 g/mol

-

Appearance: Yellow solid[1]

-

Melting Point: 172-177 °C[9]

-

1H NMR (DMSO-d6, 400 MHz): δ 8.42 (s, 1H), 7.55 (br s, 2H), 3.85 (s, 3H).[1]

-

MS (ES+): m/z 233 [M+H]+.[1]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the bromination of Methyl 3-aminopyrazine-2-carboxylate followed by a Sandmeyer reaction. This pathway offers good overall yields and utilizes readily available starting materials. An alternative one-step esterification of 3,6-dibromopyrazine-2-carboxylic acid is also a viable option, provided the starting acid is accessible. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

- 1. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C6H4Br2N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 3?6-dibromopyrazine-2-carboxylate – Biotuva Life Sciences [biotuva.com]

- 9. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,6-dibromopyrazine-2-carboxylate, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Furthermore, a detailed experimental protocol for its synthesis and characterization is provided to enable its preparation and validation in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13301-04-7 | [1] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1] |

| Molecular Weight | 295.92 g/mol | [1] |

| Melting Point | 66-68 °C | [1] |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two singlets corresponding to the methyl ester protons and the pyrazine ring proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | Pyrazine C5-H |

| ~4.0 | Singlet | 3H | OCH₃ |

Predicted in CDCl₃. Chemical shifts for pyrazine protons are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylate group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show four distinct signals for the carbon atoms of the pyrazine ring and the carboxylate group, in addition to the signal for the methyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~150 | Pyrazine C2 |

| ~145 | Pyrazine C6 |

| ~140 | Pyrazine C3 |

| ~135 | Pyrazine C5 |

| ~53 | OCH₃ |

Predicted in CDCl₃. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester and the various bonds within the aromatic ring system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| 1735-1715 | Strong | C=O stretch (ester) |

| ~1550-1400 | Medium-Strong | C=C and C=N stretching (pyrazine ring) |

| 1300-1100 | Strong | C-O stretch (ester) |

| Below 800 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

| m/z | Ion |

| 294, 296, 298 | [M]⁺ |

| 263, 265, 267 | [M-OCH₃]⁺ |

The isotopic pattern for two bromine atoms will show relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Sandmeyer reaction starting from Methyl 3-aminopyrazine-2-carboxylate.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-aminopyrazine-2-carboxylate in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization Workflow

The following diagram outlines the workflow for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

Instrumentation and Parameters:

-

NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous assignment.

-

-

IR Spectroscopy:

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

-

Range: 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrument: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Mode: Positive ion mode is typically used.

-

Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

-

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments of Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3,6-dibromopyrazine-2-carboxylate. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to serve as a valuable reference for the characterization and structural confirmation of this compound. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms that provide reliable estimations of NMR spectral parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | 4.04 | Singlet | 3H |

| 5 | 8.80 | Singlet | 1H |

Note: Data is predicted and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 53.9 |

| 2 | 162.7 |

| 3 | 145.2 |

| 4 | 147.9 |

| 5 | 140.2 |

| 6 | 135.8 |

Note: Data is predicted and should be used as a reference. Actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound.

Experimental Protocols

While the provided data is predicted, the following outlines a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is common for organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Caption: A logical workflow for NMR-based structural elucidation.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Methyl 3,6-dibromopyrazine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Methyl 3,6-dibromopyrazine-2-carboxylate. Due to the absence of direct experimental spectra in publicly available literature, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for structurally related compounds, including brominated aromatics, pyrazines, and methyl esters.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of two bromine atoms, a methyl ester group, and a pyrazine core dictates the primary fragmentation routes.

The initial event is the formation of the molecular ion (M•+). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic triplet cluster at m/z 294, 296, and 298, with a relative intensity ratio of approximately 1:2:1.[1][2]

The primary fragmentation pathways are predicted to be:

-

α-Cleavage of the Ester: Loss of the methoxy radical (•OCH₃) is a common pathway for methyl esters, leading to the formation of a stable acylium ion.[3][4]

-

Loss of a Bromine Radical: Cleavage of a carbon-bromine bond is a characteristic fragmentation for halogenated aromatic compounds.[5]

-

Sequential Losses: Subsequent loss of neutral molecules like carbon monoxide (CO) from acylium ions or further loss of the second bromine atom can occur.

-

Pyrazine Ring Fission: The core pyrazine ring may fragment, typically involving the loss of hydrogen cyanide (HCN).[6]

Visualization of the Predicted Fragmentation Pathway

The logical flow of the fragmentation cascade is illustrated below.

Quantitative Data Summary

The following table summarizes the major ions predicted to be observed in the electron ionization mass spectrum of this compound. The m/z values are presented for the isotopic clusters resulting from the presence of two bromine atoms.

| Ion Designation | Predicted m/z (Isotopic Cluster) | Neutral Loss Fragment (Mass) | Fragmentation Step Description |

| [M]•+ | 294 / 296 / 298 | - | Molecular Ion |

| [M - •OCH₃]⁺ | 263 / 265 / 267 | •OCH₃ (31 u) | α-cleavage with loss of the methoxy radical from the ester. |

| [M - •Br]⁺ | 215 / 217 | •Br (79 or 81 u) | Loss of a single bromine radical from the pyrazine ring. |

| [M - •OCH₃ - CO]⁺ | 235 / 237 / 239 | CO (28 u) | Loss of carbon monoxide from the [M - •OCH₃]⁺ acylium ion. |

| [M - •Br - CO]⁺ | 187 / 189 | CO (28 u) | Loss of carbon monoxide from the [M - •Br]⁺ fragment. |

| [M - 2Br]•+ | 136 | 2x •Br (158, 160, or 162 u) | Successive or concerted loss of both bromine radicals. |

| [M - 2Br - HCN]•+ | 109 | HCN (27 u) | Fission of the pyrazine ring via loss of hydrogen cyanide. |

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile organic solvent suitable for GC analysis, such as dichloromethane or ethyl acetate.[7]

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column and detector saturation.[7]

-

Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

A typical GC-MS system would be configured with the following parameters, which may require optimization for the specific instrument.[8][9]

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| GC Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40 - 400 |

| Solvent Delay | 3-4 minutes (to prevent filament damage from the solvent peak) |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of the target compound.

References

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. savemyexams.com [savemyexams.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uoguelph.ca [uoguelph.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Solubility of Methyl 3,6-dibromopyrazine-2-carboxylate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 3,6-dibromopyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, formulation, and application in various research and development settings.

Introduction to this compound

This compound (CAS No: 13301-04-7) is a pyrazine derivative with the molecular formula C₆H₄Br₂N₂O₂.[1] Its structure, featuring a pyrazine ring substituted with two bromine atoms and a methyl carboxylate group, makes it a versatile intermediate in organic synthesis. Key physical properties of this compound are summarized below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 295.92 g/mol [1] |

| Melting Point | 66-68 °C[1] |

| Boiling Point | 304.6 ± 37.0 °C (Predicted)[1] |

| Density | 2.024 g/cm³[1] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common organic solvents is not extensively published. The absence of such data highlights a critical knowledge gap for researchers working with this compound. The following sections provide a comprehensive experimental protocol to enable the determination of its solubility profile in a laboratory setting.

Experimental Protocol for Solubility Determination

The following methodology describes a standardized procedure for determining the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached and a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours). It is recommended to perform a preliminary study to determine the time required to reach equilibrium by sampling at various time points until the measured concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the solubility of the compound in the solvent based on the measured concentration of the saturated solution and the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Purity Analysis of Commercial Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for analyzing the purity of commercial Methyl 3,6-dibromopyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common impurities, detailed experimental protocols for purity determination, and data interpretation.

Introduction

This compound (CAS No. 13301-04-7) is a substituted pyrazine derivative widely used in medicinal chemistry. Commercial grades of this compound are available with purities typically ranging from 97% to 99%[1][2]. However, the presence of even small amounts of impurities can have a significant impact on downstream reactions and the toxicological profile of the final product. Therefore, a thorough purity analysis is an essential component of quality control.

Potential Impurities

The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. Potential impurities may include starting materials, byproducts of the synthesis, and degradation products.

Table 1: Potential Impurities and their Origin

| Impurity Name | Chemical Structure | Potential Origin |

| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | Starting material for bromination[3][4][5]. |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | C₆H₆BrN₃O₂ | Incomplete bromination byproduct[3]. |

| Methyl 3-bromopyrazine-2-carboxylate | C₆H₅BrN₂O₂ | Incomplete bromination byproduct[6][7][8]. |

| 3,6-Dibromopyrazine-2-carboxylic acid | C₅H₂Br₂N₂O₂ | Hydrolysis of the methyl ester. |

| Unidentified related substances | Varies | Byproducts from side reactions. |

| Residual Solvents | Varies | Solvents used in synthesis and purification. |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and detecting non-volatile impurities.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the identification and quantification of volatile impurities, including residual solvents.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities with different chemical structures.

3.4. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values to assess overall purity.

Experimental Protocols

4.1. HPLC Method for Purity Assay

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

4.2. GC-MS Method for Residual Solvent Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.

-

Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of 50 mg/mL.

-

Identification: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

4.3. NMR Spectroscopic Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum to identify characteristic peaks of the main compound and any impurities.

-

¹³C NMR: Acquire a standard carbon spectrum for further structural confirmation.

-

Analysis: Integrate the peaks to quantify the relative amounts of the main compound and any structurally different impurities.

Data Presentation

The quantitative data from the purity analysis of a typical commercial batch of this compound is summarized in the following tables.

Table 2: HPLC Purity Analysis Results

| Compound | Retention Time (min) | Area % |

| This compound | 12.5 | 98.5 |

| Impurity 1 (unidentified) | 8.2 | 0.8 |

| Impurity 2 (unidentified) | 10.1 | 0.7 |

Table 3: GC-MS Residual Solvent Analysis

| Solvent | Retention Time (min) | Concentration (ppm) |

| Acetonitrile | 3.1 | 150 |

| Dichloromethane | 4.5 | 50 |

Table 4: Summary of Purity Data

| Analytical Method | Purity (%) |

| HPLC (Area %) | 98.5 |

| ¹H NMR (molar ratio) | >98 |

| Elemental Analysis (calculated vs. found) | Conforms |

Visualizations

Caption: Workflow for the purity analysis of this compound.

Caption: Logical relationships in the formation of impurities during synthesis.

Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. A multi-technique analytical approach, including HPLC, GC-MS, and NMR, is necessary for a comprehensive assessment of purity and the identification of potential impurities. The methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important chemical intermediate.

References

- 1. Methyl 3?6-dibromopyrazine-2-carboxylate – Biotuva Life Sciences [biotuva.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 51171-02-9|Methyl 3-Bromo-2-pyrazinecarboxylate|BLD Pharm [bldpharm.com]

- 8. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability and Storage of Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known storage conditions and a framework for assessing the chemical stability of Methyl 3,6-dibromopyrazine-2-carboxylate. Due to the limited availability of specific stability data in the public domain for this compound, this guide synthesizes information from chemical supplier safety data sheets and established principles of forced degradation studies as mandated by regulatory bodies.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its chemical stability is crucial for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development. This guide outlines the recommended storage conditions and provides a detailed, generalized experimental protocol for conducting forced degradation studies to elucidate its stability profile.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1] |

| Molecular Weight | 295.92 g/mol | [1] |

| Melting Point | 66-68 °C | [2] |

| Boiling Point (Predicted) | 304.6 ± 37.0 °C | [2] |

| Density (Predicted) | 2.024 g/cm³ | [2] |

| pKa (Predicted) | -3.85 ± 0.10 | [2] |

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C.[3] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3] | To prevent oxidative degradation. |

| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, many complex organic molecules are sensitive to light. Protection from UV and visible light is a standard precautionary measure. |

| Moisture | Keep container tightly closed in a dry place. | To prevent hydrolysis of the methyl ester functional group. |

Assessment of Chemical Stability: A Forced Degradation Study Protocol

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.[4][5] The following section outlines a comprehensive, albeit generalized, experimental protocol for assessing the chemical stability of this compound.

Objective

To investigate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, thermal, and photolytic stress, and to identify the resulting degradation products.[5]

Experimental Workflow

The logical workflow for conducting a forced degradation study is depicted in the diagram below.

Methodologies

The following table outlines the specific conditions for each type of stress testing. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without being overly complex due to secondary degradation.[6]

| Stress Condition | Proposed Methodology |

| Acidic Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M to 1 M hydrochloric acid. The mixture can be heated (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples should be taken at various time points, neutralized, and diluted for analysis. |

| Basic Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. The experiment should be conducted at room temperature or slightly elevated temperatures for a defined period, with samples taken at intervals. Samples should be neutralized before analysis. |

| Neutral Hydrolysis | Dissolve the compound in purified water or a neutral buffer and heat as described for acidic hydrolysis. |

| Oxidative Degradation | Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30% v/v). The reaction can be carried out at room temperature for a set duration. Samples should be quenched (if necessary) and analyzed. |

| Thermal Degradation | For solid-state stability, heat the powdered compound in an oven at elevated temperatures (e.g., 70°C, 105°C) for a specified period. For solution-state stability, reflux a solution of the compound. |

| Photolytic Degradation | Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. |

Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

| Parameter | Recommendation |

| Column | A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. |

| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components. |

| Detection | A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for detection of the parent compound and its degradants. |

| Method Validation | The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. |

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3,6-dibromopyrazine-2-carboxylic acid.

-

Debromination: The bromine atoms on the pyrazine ring could be susceptible to reductive debromination, particularly under photolytic conditions, leading to the formation of monobrominated or fully debrominated species.

-

Oxidation: The nitrogen atoms in the pyrazine ring are potential sites for oxidation, which could lead to the formation of N-oxides.

Conclusion

References

Material Safety Data Sheet (MSDS) for Methyl 3,6-dibromopyrazine-2-carboxylate

An In-depth Technical Guide to Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific could be located. The safety information provided herein is based on data for structurally related compounds and should be used as a guideline only. A thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a halogenated pyrazine derivative. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 13301-04-7 | [1] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1] |

| Molecular Weight | 295.92 g/mol | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point (Predicted) | 304.6 ± 37.0 °C | [1] |

| Density (Predicted) | 2.024 g/cm³ | [1] |

| pKa (Predicted) | -3.85 ± 0.10 | [1] |

| InChIKey | OHKYQPNNVGHVOT-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

Based on data for similar brominated pyrazine compounds, this compound is expected to be a hazardous substance. The following information is extrapolated from safety data for related compounds and should be treated with caution.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | GHS Code |

| Acute Toxicity, Oral | 4 | H302 (Harmful if swallowed)[2] |

| Acute Toxicity, Dermal | 4 | H312 (Harmful in contact with skin)[3] |

| Skin Corrosion/Irritation | 2 | H315 (Causes skin irritation)[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319 (Causes serious eye irritation)[3][4] |

| Acute Toxicity, Inhalation | 4 | H332 (Harmful if inhaled)[3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335 (May cause respiratory irritation)[3][4] |

Precautionary Measures

| Type | Precautionary Statement | Source |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | |

| P264: Wash face, hands and any exposed skin thoroughly after handling.[4] | ||

| P270: Do not eat, drink or smoke when using this product.[3] | ||

| P271: Use only outdoors or in a well-ventilated area.[3][4] | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | ||

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] | ||

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | ||

| P330: Rinse mouth. | ||

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | ||

| P337 + P313: If eye irritation persists: Get medical advice/attention.[3] | ||

| P362 + P364: Take off contaminated clothing and wash it before reuse.[4] | ||

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] | |

| P405: Store locked up. | ||

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Handling and First Aid

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

First-Aid Measures

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

If swallowed: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4]

Experimental Protocols

Caption: A generalized workflow for the synthesis of pyrazine carboxamides.

Potential Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] While the specific biological targets of this compound are unknown, many pyrazine-based compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrazine derivative.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazine derivative.

References

A Comprehensive Guide to the Theoretical Calculation of Methyl 3,6-dibromopyrazine-2-carboxylate's Molecular Structure

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceuticals and functional materials.[1][2][3] Understanding the three-dimensional structure and electronic properties of these molecules is paramount for predicting their reactivity, biological activity, and material characteristics.[4] Methyl 3,6-dibromopyrazine-2-carboxylate, a halogenated pyrazine, presents an interesting case for computational study due to the influence of its substituent groups on the pyrazine ring's electronics and geometry. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these properties.[5][6][7]

Proposed Computational Workflow

A typical workflow for the theoretical calculation of a molecule like this compound involves several key stages, from initial structure preparation to in-depth analysis of the results. The following diagram, generated using the DOT language, illustrates this logical progression.

Caption: Workflow for theoretical calculations on molecular structures.

Detailed Experimental and Computational Protocols

To ensure reproducibility and accuracy, the following protocols are recommended, based on common practices for similar halogenated heterocyclic systems.[8][9]

3.1. Software and Hardware

-

Quantum Chemistry Software: A widely used software package such as Gaussian, ORCA, or GAMESS is recommended.

-

Molecular Visualization Software: Programs like GaussView, Avogadro, or Chemcraft are suitable for building the initial structure and visualizing the results.

-

Computational Resources: Due to the computational cost of DFT calculations, a high-performance computing (HPC) cluster is often necessary, especially for larger basis sets.

3.2. Step-by-Step Computational Procedure

-

Initial Structure Generation: The 2D structure of this compound can be drawn in a chemical drawing program and converted to a 3D structure. An initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) can provide a reasonable starting point.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT) is the most common and reliable method for such systems. The B3LYP functional is a popular choice that often provides a good balance of accuracy and computational cost.[5][9]

-

Basis Set: For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is crucial. The 6-311+G(d,p) basis set is a suitable starting point. For higher accuracy, effective core potentials (ECPs) like the LanL2DZ basis set can be used for the bromine atoms to account for relativistic effects.

-

Solvation Model: If the properties in a specific solvent are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[8]

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8]

-

The results of this calculation also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculations:

-

From the optimized geometry, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[8][10]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and intramolecular interactions.[5]

-

-

Data Presentation

The quantitative results from these calculations should be organized into clear tables for easy interpretation and comparison. Below are template tables that researchers can populate with their findings.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (if available) |

| Bond Lengths | C2-C3 | ||

| C3-N4 | |||

| ... | |||

| Bond Angles | N1-C2-C3 | ||

| C2-C3-N4 | |||

| ... | |||

| Dihedral Angles | N1-C2-C3-N4 | ||

| ... |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value |

| Electronic Energy (Hartree) | |

| Zero-Point Vibrational Energy (kcal/mol) | |

| Enthalpy (Hartree) | |

| Gibbs Free Energy (Hartree) | |

| Dipole Moment (Debye) | |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) |

Conclusion

This guide provides a comprehensive roadmap for conducting theoretical calculations on the molecular structure of this compound. By following the outlined workflow and computational protocols, researchers can generate detailed and reliable data on its geometric and electronic properties. This information is invaluable for understanding its chemical behavior and for the rational design of new molecules in the fields of medicinal chemistry and materials science. While experimental validation is always the gold standard, robust computational studies as described herein serve as a powerful predictive tool and can guide future experimental work.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[3][4] Pyrazine derivatives are crucial scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities.[5][6] The targeted functionalization of pyrazine rings, such as through C-N bond formation, is a key strategy in the synthesis of novel drug candidates.[7]

This document provides detailed application notes and a representative protocol for the mono-amination of methyl 3,6-dibromopyrazine-2-carboxylate, a versatile building block for the synthesis of highly substituted pyrazine compounds. The methodologies described herein are based on established principles of the Buchwald-Hartwig amination applied to similar heterocyclic systems.[5][8]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the selective reaction of one of the C-Br bonds with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:

Scheme 1: General Buchwald-Hartwig amination of this compound

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

Application Notes and Protocols for the Use of Methyl 3,6-dibromopyrazine-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-dibromopyrazine-2-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique electronic properties and the presence of two reactive bromine atoms make it an ideal scaffold for the synthesis of a diverse range of substituted pyrazine derivatives. The pyrazine core is a common motif in numerous biologically active compounds, and this particular starting material offers medicinal chemists a robust platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The bromine substituents are readily displaced through nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Key Applications in Drug Discovery

This compound serves as a crucial starting material in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine scaffold derived from this starting material has been successfully employed to target several key kinases implicated in oncogenesis and immune regulation.

Allosteric SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK signaling pathway.[1][2] Gain-of-function mutations in SHP2 are associated with several developmental disorders and various cancers.[3] this compound is a key intermediate in the synthesis of allosteric SHP2 inhibitors. These inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.[3]

SHP2 Signaling Pathway

Caption: Allosteric inhibition of SHP2 by pyrazine derivatives.

HPK1 Inhibitors for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[4][5] Inhibition of HPK1 can enhance T-cell activation and proliferation, thereby boosting the anti-tumor immune response.[6] This makes HPK1 an attractive target for the development of novel cancer immunotherapies. This compound has been utilized as a scaffold to generate potent and selective HPK1 inhibitors.[7][8]

HPK1 Signaling Pathway in T-Cells

References

- 1. researchgate.net [researchgate.net]

- 2. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11702411B2 - Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors - Google Patents [patents.google.com]

- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of SHP2 Inhibitors Using Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, utilizing Methyl 3,6-dibromopyrazine-2-carboxylate as a key starting material. The methodologies described herein are based on established synthetic strategies for creating pyrazine-based SHP2 inhibitors, which are a promising class of allosteric inhibitors for cancer therapy.

Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human cancers, such as non-small cell lung cancer, breast cancer, and leukemia.[1][3] Consequently, SHP2 has emerged as a compelling target for anticancer drug discovery. Allosteric inhibitors that stabilize the inactive conformation of SHP2 have shown significant promise, with several compounds advancing into clinical trials.[3][4] The pyrazine core is a key scaffold in the development of these potent and selective allosteric SHP2 inhibitors.[3]

Synthetic Strategy Overview

The synthesis of pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors from this compound generally follows a multi-step sequence. The core strategy involves the sequential functionalization of the dibromopyrazine ring system. Key transformations include an initial selective amination, followed by intramolecular cyclization to construct the pyrazolopyrazine core, and a final palladium-catalyzed cross-coupling reaction to introduce the desired aryl or heteroaryl side chains. This modular approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Data Presentation: Inhibitory Activities of Pyrazine-Based SHP2 Inhibitors

The following table summarizes the inhibitory activities of several representative pyrazine-containing SHP2 inhibitors. This data is crucial for understanding the potency and selectivity of this class of compounds.

| Compound ID | Core Structure | SHP2 IC₅₀ (nM) | Cellular pERK IC₅₀ (µM) | Reference Compound IC₅₀ (nM) |

| 4b | 1H-pyrazolo[3,4-b]pyrazine | 3.2 | 0.58 (NCI-H358 cells) | IACS-13909: 56.8 |

| 1d | Imidazopyrazine | 74 | Not Reported | SHP099: 71 |

| 2d | Imidazopyrazine | 47 | Not Reported | 1d: 74 |

| SHP099 | Pyrazine | 71 | Not Reported | N/A |

| RMC-4550 | 2,3-dichlorophenyl-pyrazine | 0.58 | Not Reported | SHP099: ~70 |

| TK-642 | Pyrazolopyrazine | 2.7 | 5.73 (KYSE-520 cells) | SHP099: 7.1 |

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors starting from this compound.

Protocol 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

This protocol describes the selective mono-amination of this compound. This reaction is a critical first step, and careful control of reaction conditions is necessary to achieve mono-substitution.

Materials:

-

This compound

-

Ammonia (7 N solution in methanol)

-

1,4-Dioxane

-

Sealed reaction vessel

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.

-

Add a 7 N solution of ammonia in methanol (5.0 eq).

-

Seal the vessel tightly and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford Methyl 3-amino-6-bromopyrazine-2-carboxylate as a solid.

Protocol 2: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one

This protocol details the cyclization of the aminopyrazine intermediate with hydrazine to form the pyrazolopyrazine core.

Materials:

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate

-

Hydrazine hydrate

-

Ethanol

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a solution of Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to yield 3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one.

Protocol 3: Synthesis of 3-(2,3-Dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one (A Representative SHP2 Inhibitor Core)

This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce the 2,3-dichlorophenyl moiety, a common feature in potent SHP2 inhibitors.[5]

Materials:

-

3-Bromo-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one

-

(2,3-Dichlorophenyl)boronic acid

-